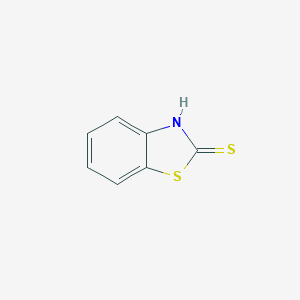

2-Mercaptobenzothiazole

描述

2-Mercaptobenzothiazole is an organosulfur compound with the chemical formula C7H5NS2. It is primarily used in the rubber industry as a vulcanization accelerator. This compound is known for its role in the sulfur vulcanization process, which enhances the elasticity and strength of rubber products .

准备方法

Synthetic Routes and Reaction Conditions: 2-Mercaptobenzothiazole can be synthesized through various methods. One common method involves the reaction of aniline with carbon disulfide and sulfur at high temperatures. The reaction proceeds as follows: [ \text{C6H5NH2} + \text{CS2} + \text{S} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ] Another method involves the reaction of 2-aminothiophenol with carbon disulfide: [ \text{C6H4(NH2)SH} + \text{CS2} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with carbon disulfide and sulfur under high pressure and temperature conditions. The process involves multiple steps, including the recycling of hydrogen sulfide and the use of sodium hydroxide for dissolving and removing insoluble substances .

化学反应分析

Types of Reactions: 2-Mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form benzothiazole.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Raney nickel as a catalyst.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Disulfides.

Reduction: Benzothiazole.

Substitution: Substituted benzothiazole derivatives.

科学研究应用

Antimicrobial Properties

2-Mercaptobenzothiazole and its derivatives have shown promising antimicrobial activities against a range of pathogens. Research indicates that certain derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with specific substitutions on the benzothiazole ring demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Novel derivatives of MBT have been synthesized and evaluated for their anti-inflammatory properties. One study highlighted compounds that inhibited leukotriene biosynthesis and showed potential as anti-inflammatory agents superior to traditional drugs like ibuprofen. These compounds were tested in vivo using carrageenan-induced paw edema models, demonstrating significant reduction in inflammation .

Anthelmintic Activity

Research has identified MBT derivatives as effective anthelmintics. Compounds such as 2-alkylthio-5/6-isothiocyanobenzothiazoles were tested against various helminths, including Hymenolepsis nana and Fasciola hepatica, showing considerable efficacy in clearing infections in animal models .

Anticancer Potential

Recent studies have explored the anticancer properties of MBT derivatives. For example, certain synthesized compounds were tested against human cervical cancer (HeLa) cells, revealing remarkable cytotoxic effects with approximately 80% inhibition at specific concentrations. The structure-activity relationship indicated that substitutions at the sixth position of the benzothiazole ring significantly influenced anticancer activity .

Rubber Industry

MBT is widely utilized as a vulcanization accelerator in rubber production. Its role enhances the efficiency of cross-linking processes, improving the mechanical properties of rubber products. The compound's effectiveness in promoting sulfur cross-linking is well-documented, making it indispensable in the manufacture of tires and other rubber goods .

Corrosion Inhibition

In addition to its role in rubber processing, MBT has been investigated for its corrosion-inhibiting properties in metalworking fluids and coatings. Its ability to form protective layers on metal surfaces helps prevent oxidation and degradation, thus extending the lifespan of metal components used in various industries .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Mercaptobenzothiazole involves its ability to form complexes with metal ions, which contributes to its role as a corrosion inhibitor. It also acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

相似化合物的比较

2-Aminobenzothiazole: Similar structure but contains an amino group instead of a mercapto group.

2-Mercaptobenzimidazole: Similar structure but contains an imidazole ring instead of a thiazole ring.

Uniqueness: 2-Mercaptobenzothiazole is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a vulcanization accelerator and corrosion inhibitor sets it apart from other similar compounds .

生物活性

2-Mercaptobenzothiazole (MBT) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities and industrial applications. This compound is primarily used in the rubber industry as a vulcanization accelerator but also exhibits significant pharmacological properties, making it a subject of numerous studies.

Antimicrobial and Antifungal Properties

This compound and its derivatives have been extensively studied for their antimicrobial and antifungal activities. Research indicates that MBT exhibits potent activity against various pathogens, including bacteria and fungi. For instance, derivatives of MBT have shown significant inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Mycobacterium tuberculosis, and Candida albicans .

Table 1: Antimicrobial Activity of MBT Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| MBT Derivative A | Staphylococcus aureus | 20-25 |

| MBT Derivative B | Bacillus subtilis | 15-20 |

| MBT Derivative C | Mycobacterium tuberculosis | Significant |

| MBT Derivative D | Candida albicans | Significant |

Enzyme Inhibition

MBT acts as a mechanism-based inhibitor for several enzymes, which enhances its therapeutic potential. Key enzymes inhibited by MBT include:

- Monoamine oxidase (MAO) : Involved in neurotransmitter metabolism, inhibition can lead to increased levels of neurotransmitters, potentially aiding in the treatment of depression.

- Heat shock protein 90 (HSP90) : Inhibition may disrupt cancer cell growth by affecting protein folding and stability.

- Acyl coenzyme A cholesterol acyltransferase (ACAT) : Targeting this enzyme can potentially lower cholesterol levels, contributing to cardiovascular health .

Anti-inflammatory and Antitumor Activities

MBT derivatives have demonstrated anti-inflammatory and antitumor activities. Studies have shown that certain derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer . For example, a derivative bearing an OCH3 group showed up to 470-fold selectivity towards COX-2 compared to COX-1, indicating its potential for treating inflammatory diseases without the adverse effects associated with non-selective inhibitors .

Additional Biological Activities

Beyond antimicrobial and anti-inflammatory properties, MBT exhibits various other biological activities:

- Antitubercular : Effective against Mycobacterium tuberculosis.

- Antiparkinsonian : Potential benefits in managing Parkinson's disease symptoms.

- Anthelmintic : Effective against parasitic worms.

- Chemoprotective : Potentially protects cells from chemical-induced damage .

Case Study 1: Antiviral Activity

A study highlighted the antiviral properties of MBT against certain viruses. The results indicated that MBT could inhibit viral replication significantly, suggesting its potential use in antiviral therapies .

Case Study 2: Skin Sensitization

Research has also focused on the sensitization potential of MBT. It was found to be a skin sensitizer in certain concentrations, which raises concerns regarding its use in consumer products but also emphasizes the need for careful formulation in industrial applications .

常见问题

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying 2-mercaptobenzothiazole in environmental or biological samples?

- Methodological Answer :

- UV-Vis Spectrophotometry : Utilize a Cu(II)-MBT complex in CTAB media for quantification in aqueous systems (e.g., cooling water), with calibration curves demonstrating linearity .

- Chromatography : Gas chromatography (GC) has high detection limits (~1 mg/kg), making it less suitable for trace analysis. Liquid chromatography (LC) coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) improves sensitivity and is preferred for benzothiazole derivatives .

- MALDI-TOF Mass Spectrometry : MBT serves as a superior matrix for lipid profiling in tissue extracts, outperforming traditional matrices like DHB or α-cyano-4-hydroxycinnamic acid .

Q. How can MBT be synthesized and functionalized for downstream applications?

- Methodological Answer :

- Core Synthesis : React benzyl halides with MBT in acetonitrile or water using K₂CO₃ as a base. Purify via recrystallization or column chromatography .

- Derivatization : For antifungal or antibacterial studies, introduce sulfonyl or hydrazine groups (e.g., refluxing MBT with hydrazine hydrate to form 2-hydrazineylbenzo[d]thiazole) .

- Purification : Use solvent recrystallization or base-acid neutralization of filtrates to achieve >97% purity .

Q. What are the key physicochemical properties of MBT relevant to experimental design?

- Methodological Answer :

- Solubility : MBT dissolves in polar aprotic solvents (e.g., acetonitrile) and polyethylene glycols but exhibits limited solubility in water .

- Thermal Stability : Melting point ranges from 172–182°C, with decomposition at higher temperatures .

- Spectroscopic Signatures : NEXAFS spectra at C, N, and S edges provide electronic structure insights, validated via static-exchange (STEX) calculations .

Advanced Research Questions

Q. How do computational methods enhance the understanding of MBT's electronic structure and reactivity?

- Methodological Answer :

- NEXAFS Interpretation : Combine experimental sulfur L₂,₃-edge spectra with STEX calculations to assign electronic transitions and vibrational progressions .

- Density Functional Theory (DFT) : Model MBT’s interaction with metal ions (e.g., Ag⁺) to optimize sorbent materials for preconcentration .

- Structure-Activity Relationships (SAR) : Use docking studies to correlate MBT derivatives’ antifungal activity with substituent effects (e.g., benzylsulfonyl groups) .

Q. What experimental strategies resolve contradictions in MBT’s photocatalytic degradation mechanisms?

- Methodological Answer :

- Catalyst Optimization : Compare Ce³⁺- or Nd³⁺-doped TiO₂ under UV/visible light to identify redox pathways (e.g., hydroxyl radical vs. direct hole oxidation) .

- Byproduct Analysis : Employ LC-MS/MS to track intermediates (e.g., benzothiazole sulfonic acid) and validate proposed degradation pathways .

- pH-Dependent Studies : Adjust reaction media (e.g., CTAB micelles) to stabilize reactive species and improve degradation efficiency .

Q. How can MBT-based matrices improve spatial resolution in mass spectrometry imaging (MSI)?

- Methodological Answer :

- Tissue Preparation : Optimize matrix deposition (MBT in 70% ethanol) to enhance lipid ion signals in brain/liver tissues while minimizing fragmentation .

- Sensitivity Calibration : Compare MBT with 1,5-diaminonaphthalene (DAN) for small-molecule metabolite detection, noting MBT’s superior performance for hydrophobic analytes .

- 3D Imaging Integration : Use TOF-SIMS with MBT matrix to map lipid gradients in tissue layers, supported by multivariate statistical analysis .

Q. Data Contradictions and Resolution

Q. Why do GC and LC methods yield conflicting results for MBT detection in environmental samples?

- Resolution :

- GC’s high LOD (1 mg/kg) fails to detect trace MBT, whereas LC-APCI-MS identifies MBT in nearly all samples. Use LC for low-concentration studies and validate with standard additions .

Q. How to reconcile discrepancies in MBT’s reported antifungal efficacy across studies?

- Resolution :

- Standardize MIC assays using CLSI guidelines. Account for MBT’s hydrophobicity by dissolving in PEG-400 for uniform dispersion in microbiological media .

属性

IUPAC Name |

3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWHUQXZSMYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2, Array | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-mercaptobenzothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-mercaptobenzothiazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155-04-4 (zinc salt), 2492-26-4 (hydrochloride salt), 26622-66-2 (mercury (+2) salt), 29904-98-1 (cobalt(+2) salt), 32510-27-3 (unspecified copper salt), 4162-43-0 (copper(+2) salt), 7778-70-3 (potassium salt) | |

| Record name | Mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020807 | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid, Yellowish to tan crystalline powder; [HSDB], Solid, CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

392 °F (NTP, 1992), 392 °F, 243 °C | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9), In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5), Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions, Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline., For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page., 0.12 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.42 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42 g/cu cm at 20 °C, 1.42 g/cm³ | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000464 [mmHg], 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, yellow monoclinic needles or leaflets, Yellowish powder, Pale yellow monoclinic needles from alcohol or methanol, Cream to light yellow solid | |

CAS No. |

149-30-4 | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-mercaptobenzothiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RLR54Z22K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

351 to 358 °F (NTP, 1992), 180.2-181.7 °C, MP: 170-173 °C /Technical mercaptobenzothiazole/, 177 - 179 °C, 180-182 °C | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。